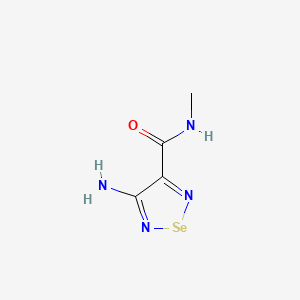
1-Chloro-4-phenylisoquinoline-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenyl group attached to the isoquinoline ring, along with a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride typically involves the chlorination of 4-phenylisoquinoline-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-phenylisoquinoline-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Aldehydes and Alcohols: Resulting from reduction reactions.
Phenolic Derivatives: Produced via oxidation reactions.
Applications De Recherche Scientifique
1-Chloro-4-phenylisoquinoline-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the phenyl and isoquinoline moieties may engage in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-methylisoquinoline-3-carbonyl chloride
- 1-Chloro-4-phenylisoquinoline-3-carboxylic acid
- Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate
Uniqueness
1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is unique due to its specific combination of functional groups and structural features. The presence of both a chloro group and a carbonyl chloride group on the isoquinoline ring allows for diverse chemical reactivity and potential applications in various fields. Its ability to form covalent bonds with proteins and engage in π-π interactions makes it a valuable compound for biochemical and medicinal research.
Propriétés
Numéro CAS |
89928-71-2 |
|---|---|
Formule moléculaire |
C16H9Cl2NO |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
1-chloro-4-phenylisoquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H9Cl2NO/c17-15-12-9-5-4-8-11(12)13(14(19-15)16(18)20)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
NBCDQHYGNVXNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)




![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)




![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)



